molecular formula C26H21FN2O6 B11619088 4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B11619088
M. Wt: 476.5 g/mol
InChI Key: ZVMPPVZSWXSCCQ-MTJSOVHGSA-N
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Description

4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imidazolidinone moiety, and a benzoic acid derivative. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the fluorobenzyl group, and the final coupling with the benzoic acid derivative. Common synthetic routes may include:

    Formation of the Imidazolidinone Ring: This step involves the reaction of appropriate amines and carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.

    Coupling with Benzoic Acid Derivative: The final step involves the coupling of the imidazolidinone intermediate with a benzoic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Fluorobenzyl halides, nucleophiles like amines or thiols, under reflux or room temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and imidazolidinone moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: A simpler compound with a fluorobenzyl group and a carboxylic acid moiety.

    Imidazolidinone Derivatives: Compounds with similar imidazolidinone rings but different substituents.

    Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups and varying functional groups.

Uniqueness

4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorobenzyl group, imidazolidinone ring, and benzoic acid derivative in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H21FN2O6

Molecular Weight

476.5 g/mol

IUPAC Name

4-[[4-[(Z)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H21FN2O6/c1-34-23-13-18(6-11-22(23)35-15-17-2-7-19(8-3-17)25(31)32)12-21-24(30)29(26(33)28-21)14-16-4-9-20(27)10-5-16/h2-13H,14-15H2,1H3,(H,28,33)(H,31,32)/b21-12-

InChI Key

ZVMPPVZSWXSCCQ-MTJSOVHGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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